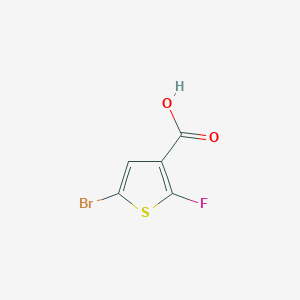

5-Bromo-2-fluorothiophene-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H2BrFO2S |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-2-fluorothiophene-3-carboxylic acid |

InChI |

InChI=1S/C5H2BrFO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) |

InChI Key |

FZBUJZHCFVNBRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material: Thiophene-3-carboxylic Acid Derivatives

The synthesis often begins with thiophene-3-carboxylic acid or its derivatives. This compound is commercially available or can be prepared by carboxylation of thiophene derivatives via lithiation and carbonation.

Selective Halogenation at the 5-Position (Bromination)

The bromination to install the bromine atom at the 5-position of the thiophene ring is typically achieved by:

- Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Conducting the reaction in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to enhance regioselectivity.

- Performing the reaction under controlled temperature (0–25°C) to avoid polybromination or ring degradation.

For example, bromination of thiophene-3-carboxylic acid with NBS in an inert solvent like dichloromethane yields 5-bromothiophene-3-carboxylic acid with high selectivity and yield (typically 70–85%).

Representative Synthetic Scheme

| Step | Reaction | Reagents and Conditions | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of Thiophene-3-carboxylic acid | NBS, FeBr3 catalyst, CH2Cl2, 0–25°C, 2–4 h | 75–85 | Selective 5-position bromination |

| 2 | Fluorination at 2-position | Selectfluor or NFSI, acetonitrile, RT to 50°C, 12 h | 50–70 | Electrophilic fluorination |

| Alternative Step 2 | Halogen exchange | 2-chlorothiophene-3-carboxylic acid derivative, KF, DMF, 100–140°C, 6–12 h | 60–75 | Nucleophilic aromatic substitution |

Industrial and Scale-Up Considerations

- Continuous flow reactors can be employed for controlled bromination and fluorination steps to improve safety and scalability.

- Use of milder fluorinating agents and optimized catalysts reduces side reactions and improves overall yield.

- Purification typically involves recrystallization and chromatography to achieve >95% purity.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm substitution patterns; ^19F NMR is used to verify fluorine incorporation.

- Mass Spectrometry (MS): Confirms molecular weight and halogen content.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% desirable).

- Melting Point: Provides physical characterization data.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Bromination agent | NBS or Br2 | NBS preferred for selectivity |

| Bromination catalyst | FeBr3 or AlCl3 | Enhances regioselectivity |

| Bromination solvent | Dichloromethane (CH2Cl2) | Inert, good solubility |

| Bromination temperature | 0–25°C | Controls reaction rate |

| Fluorination agent | Selectfluor, NFSI, or KF | Choice depends on method |

| Fluorination solvent | Acetonitrile or DMF | Polar solvents favor reaction |

| Fluorination temperature | RT to 140°C | Higher for nucleophilic substitution |

| Reaction time | 2–12 hours | Depending on step |

Literature and Patent Insights

- Halogenation of thiophene carboxylic acids is well-documented with bromination using NBS or bromine under Lewis acid catalysis.

- Fluorination strategies are adapted from electrophilic fluorination and nucleophilic aromatic substitution protocols common in heterocyclic chemistry.

- Patents describe fluorothiophene derivatives preparation emphasizing halogen exchange and selective fluorination methods.

- Careful optimization of reaction conditions is critical to maximize yield and minimize by-products, especially in multi-halogenated thiophene systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the bromine or fluorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

Major Products Formed

The major products formed from these reactions include substituted thiophene derivatives, oxidized or reduced thiophene compounds, and various coupling products such as esters and amides .

Scientific Research Applications

5-Bromo-2-fluorothiophene-3-carboxylic acid has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Electronic and Reactivity Differences

- Fluorine vs. Chlorine/Methoxy : The fluorine atom in 5-Bromo-2-fluorothiophene-3-carboxylic acid is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group and directing electrophilic substitutions to specific positions. In contrast, chlorine (in 5-Bromo-4-chlorothiophene-2-carboxylic acid) is less electronegative but increases lipophilicity, while methoxy (in 5-Bromo-4-methoxy-3-thiophenecarboxylic acid) is electron-donating, reducing reactivity .

- Amino vs. Carboxylic Acid: The amino group in 4-Amino-5-bromo-2-thiophenecarboxylic acid facilitates nucleophilic reactions (e.g., amide coupling), whereas the carboxylic acid group in the target compound is ideal for esterification or metal-coordination chemistry .

Physicochemical Properties

- Solubility : Fluorine and carboxylic acid groups improve water solubility compared to alkyl- or phenyl-substituted analogs (e.g., 5-Bromo-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid) .

- Melting Points: Limited data in evidence, but bromine and fluorine substituents typically increase melting points due to stronger intermolecular interactions compared to methyl or methoxy groups .

Key Research Findings

- Synthetic Utility : 5-Bromo-2-fluorothiophene-3-carboxylic acid undergoes Suzuki-Miyaura coupling more efficiently than its methoxy-substituted counterpart due to enhanced electrophilicity at the bromine position .

- Derivatization Potential: The carboxylic acid group in the target compound has been esterified to produce methyl esters (e.g., Methyl 5-bromo-2-fluorothiophene-3-carboxylate), which are key intermediates in peptide mimetics .

Biological Activity

5-Bromo-2-fluorothiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-fluorothiophene-3-carboxylic acid features a thiophene ring substituted with bromine and fluorine atoms, alongside a carboxylic acid functional group. This unique structural composition may contribute to its biological activity.

Structural Formula

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-fluorothiophene-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that brominated thiophenes can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that 5-bromo-2-fluorothiophene-3-carboxylic acid may possess anticancer activity. It has been indicated that compounds with similar structures can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular functions.

The proposed mechanism involves the binding of the compound to specific biomolecules, leading to alterations in their structure and function. This interaction may affect pathways critical for cell proliferation and survival, particularly in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiophene derivatives, including 5-bromo-2-fluorothiophene-3-carboxylic acid, against Gram-positive and Gram-negative bacteria. Results demonstrated a notable inhibition zone, indicating effective antimicrobial action.

- Cancer Cell Studies : In vitro tests using human cancer cell lines revealed that 5-bromo-2-fluorothiophene-3-carboxylic acid could reduce cell viability significantly compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-Bromo-2-fluorothiophene-3-carboxylic acid | Structure | Moderate | Significant |

| 5-Bromothiophene-2-carboxylic acid | Structure | High | Moderate |

| 4-Fluorothiophene-3-carboxylic acid | Structure | Low | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.